molecular formula C12H23NO5 B14895533 (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxy-4-methylpentanoic acid

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxy-4-methylpentanoic acid

Cat. No.: B14895533
M. Wt: 261.31 g/mol
InChI Key: QHESFWVJLHHFJC-QMMMGPOBSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxy-4-methylpentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The Boc group is widely used due to its stability under acidic conditions and its ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxy-4-methylpentanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to the amine, forming the Boc-protected amino acid .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The flow microreactor allows for precise control over reaction conditions, leading to higher yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxy-4-methylpentanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group using appropriate reagents.

    Esterification and Amidation: The carboxylic acid group can form esters or amides through reactions with alcohols or amines, respectively.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.

    Oxidation: Reagents like pyridinium chlorochromate (PCC) can oxidize the hydroxyl group.

    Reduction: Sodium borohydride (NaBH4) is used for the reduction of ketones to alcohols.

Major Products Formed

    Deprotected Amine: Removal of the Boc group yields the free amine.

    Oxidized Ketone: Oxidation of the hydroxyl group forms a ketone.

    Reduced Alcohol: Reduction of the ketone forms an alcohol.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxy-4-methylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxy-4-methylpentanoic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.

    N-tert-Butoxycarbonyl-L-phenylalanine: Similar in structure but with a phenyl group, used in the synthesis of peptides with aromatic residues.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxy-4-methylpentanoic acid is unique due to its specific structure, which includes a hydroxyl group and a methyl group on the pentanoic acid backbone. This structure provides distinct reactivity and properties compared to other Boc-protected amino acids, making it valuable in specific synthetic applications .

Properties

Molecular Formula

C12H23NO5

Molecular Weight

261.31 g/mol

IUPAC Name

(2S)-4-hydroxy-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid

InChI

InChI=1S/C12H23NO5/c1-11(2,3)18-10(16)13(6)8(9(14)15)7-12(4,5)17/h8,17H,7H2,1-6H3,(H,14,15)/t8-/m0/s1

InChI Key

QHESFWVJLHHFJC-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC(C)(C)O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC(C)(C)O)C(=O)O

Origin of Product

United States

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